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Abstract

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is an organic compound with
applications in chemical synthesis and as a potential reactivator of inhibited
acetylcholinesterase.[1] A thorough understanding of its thermodynamic properties is crucial for
process optimization, reaction modeling, and drug design. This technical guide provides a
summary of the known physical properties of isonitrosoacetone and outlines the experimental
and computational methodologies that can be employed to determine its thermodynamic
characteristics. Due to a lack of extensive experimental thermodynamic data in the public
domain, this guide also emphasizes the role of computational chemistry in predicting these
essential properties.

Introduction

Isonitrosoacetone (CAS: 306-44-5) is a molecule of interest due to its reactive functional
groups, making it a versatile building block in the synthesis of heterocyclic compounds.[1] Its
potential as a therapeutic agent for organophosphate poisoning further underscores the need
for a comprehensive physicochemical profile.[1] Thermodynamic properties such as enthalpy of
formation, entropy, and Gibbs free energy are fundamental to understanding the stability,
reactivity, and equilibrium position of chemical reactions involving isonitrosoacetone. This
document serves as a resource for researchers by consolidating available data and detailing
the methodologies for acquiring further thermodynamic insights.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1237270?utm_src=pdf-interest
https://www.benchchem.com/product/b1237270?utm_src=pdf-body
https://www.smolecule.com/products/s3309511
https://www.benchchem.com/product/b1237270?utm_src=pdf-body
https://www.benchchem.com/product/b1237270?utm_src=pdf-body
https://www.smolecule.com/products/s3309511
https://www.smolecule.com/products/s3309511
https://www.benchchem.com/product/b1237270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties of Isonitrosoacetone

While extensive experimental thermodynamic data is not readily available, a summary of its
known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Isonitrosoacetone

Property Value Source
Molecular Formula C3H5NO02 [2]
Molecular Weight 87.08 g/mol [2][3]
CAS Number 306-44-5 [2]
Melting Point 69 °C [2]
Boiling Point 193 °C at 760 mmHg [4]
Density 1.1 g/cm3 [4]
Flash Point 70.6 °C [4]
pKa (25 °C) 8.39 [2]
Vapor Pressure 0.2 mmHg [3]
Appearance Solid [3]

Freely soluble in water and
ether. Moderately soluble in
. warm chloroform, benzene,
Solubility _ [2]
and carbon tetrachloride.
Practically insoluble in

petroleum ether.

Experimental Determination of Thermodynamic
Properties

The following sections describe standard experimental protocols for determining key
thermodynamic properties. While specific experimental data for isonitrosoacetone is scarce,
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these methodologies represent the established approaches for such characterization.

Enthalpy of Formation

The standard enthalpy of formation (AHf°) is a critical thermodynamic quantity. For organic

compounds like isonitrosoacetone, it is often determined indirectly through the enthalpy of

combustion.

Methodology: Static Bomb Combustion Calorimetry[5]

Sample Preparation: A precisely weighed pellet of isonitrosoacetone is placed in a crucible
within a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30
atm.

Ignition: The sample is ignited electrically. The complete combustion of isonitrosoacetone
yields CO2(g), H20(l), and N2(g).

Temperature Measurement: The bomb is submerged in a known mass of water in a
calorimeter. The temperature change of the water is meticulously recorded to determine the
heat released by the combustion reaction.

Calculation: The standard internal energy of combustion (AcU°) is calculated from the
temperature change and the heat capacity of the calorimeter. The standard enthalpy of
combustion (AcH°) is then derived. Finally, using Hess's law and the known standard
enthalpies of formation of the combustion products (CO2 and H20), the standard enthalpy of
formation of isonitrosoacetone can be calculated.[5][6]
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Experimental Workflow: Enthalpy of Formation via Bomb Calorimetry

Weigh Isonitrosoacetone Sample

y

Place in Bomb Calorimeter

y

Pressurize with O2

y

Ignite Sample

y

Measure Temperature Change (AT)

y

Calculate Internal Energy of Combustion (AcU®)

y

Calculate Enthalpy of Combustion (AcH®)

y

Calculate Enthalpy of Formation (AHf°) using Hess's Law
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Computational Workflow: Thermodynamic Properties

Select Computational Method (e.g., G3, CBS)

y

Optimize Molecular Geometry

y

Calculate Vibrational Frequencies

y

Perform High-Level Single-Point Energy Calculations

y

Combine Energies and Thermal Corrections

y

Calculate AHf°, S°, and AG®
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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